molecular formula C15H13N3O B15066578 3-Methyl-2-(phenylamino)quinazolin-4(3h)-one CAS No. 14505-32-9

3-Methyl-2-(phenylamino)quinazolin-4(3h)-one

Cat. No.: B15066578
CAS No.: 14505-32-9
M. Wt: 251.28 g/mol
InChI Key: WCNNTBXUIZGZPI-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of quinazolinones, including this compound, often involves scalable and efficient synthetic routes. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, is preferred to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and environmentally friendly solvents .

Major Products

The major products formed from these reactions include a variety of quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .

Scientific Research Applications

3-Methyl-2-(phenylamino)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 3-position and the phenylamino group at the 2-position. This unique combination of substituents enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

14505-32-9

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-anilino-3-methylquinazolin-4-one

InChI

InChI=1S/C15H13N3O/c1-18-14(19)12-9-5-6-10-13(12)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)

InChI Key

WCNNTBXUIZGZPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1NC3=CC=CC=C3

Origin of Product

United States

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